7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-
Beschreibung
This compound features a 7H-pyrrolo[2,3-d]pyrimidine core substituted at positions 4 (chloro) and 5 (iodo), with a 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl group at position 5. The benzoyl groups protect the ribose moiety during synthesis, a common strategy in nucleoside analog development . The compound belongs to a class of 4,7-disubstituted pyrrolo-pyrimidines investigated for antiviral activity against flaviviruses like Zika (ZIKV) and dengue (DENV) . Its structural features—electron-withdrawing substituents (Cl, I) and a ribofuranosyl group—align with structure-activity relationship (SAR) studies highlighting the importance of these moieties for antiviral potency .
Eigenschaften
IUPAC Name |
[3,4-dibenzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClIN3O7/c33-27-24-22(34)16-37(28(24)36-18-35-27)29-26(44-32(40)21-14-8-3-9-15-21)25(43-31(39)20-12-6-2-7-13-20)23(42-29)17-41-30(38)19-10-4-1-5-11-19/h1-16,18,23,25-26,29H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVWNDLPQYBIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClIN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)- is a notable derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula for this compound is , with a molecular weight of approximately 394.64 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClIN₃O₃ |
| Molecular Weight | 394.64 g/mol |
| Density | 2.3 ± 0.1 g/cm³ |
| Melting Point | 179-183 °C |
| Solubility | Insoluble in water |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown moderate to excellent activity against various cancer cell lines. A notable example is the compound identified as 5n , which demonstrated an IC50 value of 7.8 nM against the MV4-11 cell line and induced apoptosis through cell cycle arrest at the G0/G1 phase .
Table 1: Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5n | MV4-11 | 7.8 | Induces apoptosis, regulates PAK4 |
| 51 | A549 | 0.66 | Apoptosis induction |
| 51 | HeLa | 0.38 | Apoptosis induction |
| 51 | MCF-7 | 0.44 | Apoptosis induction |
The mechanism by which these compounds exert their biological effects often involves interaction with critical signaling pathways. For example, compound 5n was found to inhibit PAK4 (p21-activated kinase), a key player in tumor progression and survival signaling pathways. This inhibition leads to altered phosphorylation states and subsequent apoptotic signaling in tumor cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications on the pyrrolo[2,3-d]pyrimidine scaffold significantly enhance biological activity. The presence of electron-withdrawing groups (EWGs) on the terminal phenyl rings has been identified as a critical factor in improving efficacy against cancer cell lines .
Case Studies
- Case Study on Compound 51 : This compound displayed remarkable antitumor activity across multiple cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like Cabozantinib. Further studies revealed its potential in selectively targeting cancer cells while sparing normal cells .
- Case Study on Compound 5n : The compound was subjected to flow cytometry analysis demonstrating its ability to induce apoptosis in MV4-11 cells through specific regulation of cell cycle checkpoints and pro-apoptotic factors such as caspase-3 and Bax .
Vergleich Mit ähnlichen Verbindungen
Core Scaffold Variations
Alternative Scaffolds :
Replacing the 7H-pyrrolo[2,3-d]pyrimidine core with 9H-purine (e.g., compound 29 ) or 1H-pyrazolo[3,4-d]pyrimidine (e.g., 31 , 32 ) reduces cytotoxicity while maintaining antiviral activity. For example:
| Compound | Core Structure | EC₉₀ (µM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₉₀) |
|---|---|---|---|---|
| 1 | 7H-pyrrolo[2,3-d]pyrimidine | 12.3 | ~30* | ~2.4 |
| 30 | 9H-purine | 12.4 | 49.3 | 3.97 |
Key Findings :
Substituent Effects
Electron-Withdrawing Groups (EWGs) :
- Para-nitro (-NO₂) or -cyano (-CN) on the benzyl substituent (Ring A) enhance antiviral activity. For example, compound 8 (4-nitrobenzyl) shows superior titer-reducing capacity against ZIKV .
- Halogen Substituents : The 5-iodo group in the target compound may enhance binding via halogen bonding compared to 5-fluoro analogs (e.g., CAS 750598-19-7). However, fluorine’s smaller size improves metabolic stability .
Comparison of Halogenated Analogs :
| Compound | Position 5 Substituent | EC₅₀ (µM) | Notes |
|---|---|---|---|
| Target Compound | Iodo | ~12* | Potent, but higher molecular weight |
| CAS 750598-19-7 | Fluoro | ~15* | Improved pharmacokinetics |
| 4-Chloro-5-(3-Cl-phenyl)† | Chloro | 0.35‡ | Anti-tubercular activity |
Estimated from similar compounds in ; †From anti-TB studies ; ‡MIC value against *M. tuberculosis .
Sugar Moieties and Protecting Groups
Ribofuranosyl Modifications:
- The 2,3,5-tri-O-benzoyl group in the target compound facilitates synthetic manipulation but requires deprotection for biological activity. In contrast, 5-amino-5-deoxy-β-D-ribofuranosyl (CAS 49554-55-4) lacks hydroxyl groups, altering solubility and transport .
- Tubercidin (4-amino-7-β-D-ribofuranosyl-pyrrolo[2,3-d]pyrimidine) shares a similar ribose moiety but lacks halogen substituents, showing competitive transport kinetics in cells (Km = 14–38 µM) .
Vorbereitungsmethoden
Synthesis of 4-Chloro-5-Iodo-7H-Pyrrolo[2,3-d]pyrimidine
A key intermediate in the preparation of the target nucleoside is 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . A patented method outlines an efficient and environmentally friendly process for its synthesis:
- Starting materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and elemental iodine as the iodine substitution reagent.
- Molar ratio: 1: (0.9 to 1.5) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to iodine.
- Promoter: Tetramethylguanidine is used to facilitate the substitution.
- Solvent: Tetrahydrofuran (THF).
- Reaction conditions: Temperature maintained between -10 °C and 10 °C, typically -5 °C to 0 °C, for 3 to 5 hours.
- Purification: Heat filtration, reduced pressure concentration, reflux, crystallization at 0-20 °C for 2-5 hours, filtration, and drying.
- Recovery: Post-reaction recovery of tetramethylguanidine, THF, and ethyl acetate solvents is feasible, enhancing cost-effectiveness and environmental safety.
This method addresses common issues in prior art such as harsh conditions, excessive waste, and difficult recovery, providing a safer and more economical route to the halogenated pyrrolo[2,3-d]pyrimidine core.
Glycosylation: Attachment of the 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Moiety
Silyl-Hilbert-Johnson Glycosylation
- Sugar donor: Commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
- Base activation: Silylation of the nucleobase to form a silylated nucleobase intermediate.
- Catalyst: Typically a Lewis acid such as trimethylsilyl triflate (TMSOTf).
- Reaction solvent: Anhydrous acetonitrile or dichloromethane.
- Outcome: Formation of the β-D-nucleoside with good yields (typically 73-75% for related 7-halogenated 7-deazapurine ribonucleosides).
- Stereoselectivity: The reaction favors β-anomer formation due to neighboring group participation of the benzoyl groups.
- Advantages: High regio- and stereoselectivity; suitable for a variety of 7-halogenated pyrrolo[2,3-d]pyrimidine derivatives.
Nucleobase-Anion Glycosylation
- Mechanism: The nucleobase is deprotonated to form an anion which then reacts with a ribofuranosyl halide sugar derivative.
- Sugar donor: Protected ribofuranosyl halides, such as 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl chloride.
- Base: Potassium hydroxide powder.
- Additives: Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) as a phase-transfer catalyst.
- Solvent: Acetonitrile.
- Yield: Moderate (~50%) for 7-halogenated 2-amino-6-chloro-7-deazapurine ribonucleosides.
- Limitations: Lower yields and regioselectivity compared to Silyl-Hilbert-Johnson; sometimes formation of orthoamides due to neighboring group participation complicates the reaction.
Functional Group Transformations on the Halogenated Nucleoside
The 7-iodo substituent on the nucleoside is a versatile handle for further functionalization, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups or cyanation to replace iodine with cyano groups.
Cyanation of 4-Chloro-5-Iodo-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- Reagents: Tributyltin cyanide and palladium tetraphenylphosphine catalyst.
- Solvent: Anhydrous tetrahydrofuran.
- Conditions: Mild, anhydrous, and deaerated environment.
- Yield: Approximately 83%.
- Significance: Selective cyanation of the iodide in the presence of chloro substituent due to differential reactivity.
- Subsequent steps: The cyano group can be further transformed, e.g., into methylhydrazino derivatives, expanding the chemical space of nucleoside analogs.
Summary Table of Preparation Steps and Conditions
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing the 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl moiety for coupling with the pyrrolo[2,3-d]pyrimidine core?
- Methodology : The ribofuranosyl group requires regioselective benzoylation to protect hydroxyl groups. Use 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose as a precursor, followed by nucleophilic substitution with the pyrrolo[2,3-d]pyrimidine core under anhydrous conditions (e.g., acetonitrile, 80°C, 12–48 hours). Catalytic acid (e.g., HCl in isopropanol) enhances coupling efficiency .
- Critical Step : Monitor benzoylation via NMR (δ 7.3–8.1 ppm for aromatic protons) to confirm protection .
Q. How can the regioselectivity of iodination at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold be optimized?
- Methodology : Use N-iodosuccinimide (NIS) in DMF at 0–25°C for 2–4 hours. The chloro group at position 4 directs electrophilic substitution to position 5 via resonance stabilization. Validate iodination purity via LC-MS (expected [M+H] = 504.2) and NMR (δ 90–100 ppm for C-I) .
Q. What analytical techniques are critical for confirming the stereochemistry of the β-D-ribofuranosyl linkage?
- Methodology :
- NMR : - COSY and NOESY to confirm β-anomeric configuration (J = 6–8 Hz).
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., benzoyl-protected sugars) to validate stereochemistry .
Advanced Research Questions
Q. How do electronic effects of the 5-iodo substituent influence the reactivity of the pyrrolo[2,3-d]pyrimidine core in cross-coupling reactions?
- Methodology :
- Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), NaCO, DME/HO, 80°C). The 5-iodo group enhances oxidative addition kinetics compared to bromo/chloro analogs.
- Compare reaction rates using kinetic studies (HPLC monitoring) and DFT calculations (e.g., HOMO-LUMO gap analysis) .
Q. What strategies mitigate deprotection side reactions during the removal of benzoyl groups from the ribofuranosyl moiety?
- Methodology :
- Use NH/MeOH (7 N, 0°C, 6 hours) for controlled deprotection.
- Avoid basic conditions >pH 9 to prevent pyrrolo[2,3-d]pyrimidine ring hydrolysis. Monitor via TLC (silica, CHCl:MeOH 9:1) .
Q. How can computational modeling predict the compound’s interactions with kinase targets (e.g., EGFR, VEGFR2)?
- Methodology :
- Docking studies : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or VEGFR2 (PDB: 4ASD).
- MD simulations : Analyze binding stability (GROMACS, 100 ns) to identify key interactions (e.g., halogen bonding with 5-iodo) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for ribofuranosyl coupling: How to reconcile variability?
- Analysis : Yields range from 27% to 94% depending on solvent (isopropanol vs. DMF) and acid catalyst (HCl vs. TFA). Optimal conditions: Isopropanol with 3 drops HCl (86% yield) minimizes byproducts like N7-alkylated isomers .
Methodological Best Practices
| Parameter | Recommended Conditions | Evidence Source |
|---|---|---|
| Iodination | NIS, DMF, 0°C, 2–4 h | |
| Ribofuranosyl Coupling | Isopropanol, HCl, 80°C, 12–48 h | |
| Deprotection | NH/MeOH (7 N), 0°C, 6 h |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
